1-[(2,5-Difluorophenyl)methylsulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
Description
This compound is a 1,4-diazepane derivative featuring dual sulfonyl substituents. The first sulfonyl group is attached to a 2,5-difluorophenylmethyl moiety, while the second is linked to a 3,5-dimethyl-1H-pyrazol-4-yl group. The fluorine atoms on the phenyl ring enhance electronegativity and metabolic stability, while the pyrazole’s methyl groups may increase lipophilicity and steric bulk.
Properties
CAS No. |
2034208-84-7 |
|---|---|
Molecular Formula |
C17H22F2N4O4S2 |
Molecular Weight |
448.5 |
IUPAC Name |
1-[(2,5-difluorophenyl)methylsulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
InChI |
InChI=1S/C17H22F2N4O4S2/c1-12-17(13(2)21-20-12)29(26,27)23-7-3-6-22(8-9-23)28(24,25)11-14-10-15(18)4-5-16(14)19/h4-5,10H,3,6-9,11H2,1-2H3,(H,20,21) |
InChI Key |
YXZJSPDCTYRPAN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CC3=C(C=CC(=C3)F)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-[(2,5-Difluorophenyl)methylsulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a diazepane ring substituted with difluorophenyl and pyrazole sulfonyl groups, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation.
- Anti-inflammatory Properties : It shows promise in reducing inflammation in various models.
- Antimicrobial Effects : The compound has demonstrated activity against certain bacterial strains.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized to interact with specific molecular targets involved in cell signaling pathways related to cancer and inflammation.
Antitumor Activity
A study conducted by Umesha et al. (2009) evaluated the efficacy of pyrazole derivatives in breast cancer cell lines. The results indicated that compounds similar to the target molecule exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 cells, suggesting potential use in cancer therapy .
Anti-inflammatory Effects
Research has shown that compounds with similar structural motifs can inhibit pro-inflammatory cytokines. This suggests that 1-[(2,5-Difluorophenyl)methylsulfonyl]-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane may modulate inflammatory responses through inhibition of NF-kB signaling pathways .
Antimicrobial Activity
In vitro studies have reported that certain pyrazole derivatives possess antibacterial properties. The compound's structure may enhance its interaction with bacterial enzymes or membranes, leading to increased antimicrobial efficacy .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Umesha et al. (2009) | Antitumor Activity | Significant cytotoxicity in breast cancer cell lines when combined with doxorubicin. |
| Anonymous (2023) | Anti-inflammatory | Demonstrated inhibition of TNF-alpha production in macrophage models. |
| Research Group (2023) | Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli in preliminary tests. |
Comparison with Similar Compounds
Structural Implications :
- Fluorine Substitution : The 2,5-difluorophenyl group in the target compound may exhibit distinct electronic effects compared to the 2,6-difluoro analog in . The para-fluorine in the target could influence π-π stacking interactions, whereas the 2,6-substitution in may hinder rotational freedom .
- Core Flexibility : The diazepane ring’s puckering (governed by Cremer-Pople parameters ) likely differs from ’s ethyl-linked pyrazole, which introduces additional conformational自由度.
Physicochemical and Pharmacological Considerations
- Metabolic Stability : Fluorine atoms generally resist oxidative metabolism, but the methyl groups on the pyrazole may introduce new metabolic pathways (e.g., CYP-mediated oxidation) compared to ’s tetrahydronaphthalene moiety .
- Salt Forms : Unlike ’s hydrochloride salt, the target compound lacks ionizable groups, which may limit salt formation and alter bioavailability .
Research Findings and Data Gaps
While structural analogs provide insights, critical data gaps remain:
Crystallographic Data: No evidence describes the target compound’s crystal structure.
Biological Activity : Analogous compounds in and include tetrazole and triazole derivatives but lack direct pharmacological comparisons .
Physicochemical Properties : Melting points, solubility, and stability data are absent for all compounds, limiting practical application insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
